(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide

Vue d'ensemble

Description

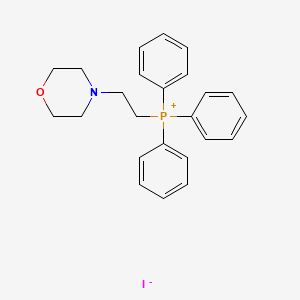

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide is a chemical compound that features a morpholine ring attached to an ethyl group, which is further connected to a triphenylphosphonium moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as (2-chloroethyl)morpholine, in the presence of a base. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then treated with iodine to form the iodide salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine derivatives.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Triphenylphosphonium Salts in Synthesis:

Triphenylphosphonium salts, including (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, are widely utilized as intermediates in organic synthesis. They serve as effective reagents for various transformations, such as:

- Alkylation Reactions: These compounds can facilitate the alkylation of nucleophiles, leading to the formation of complex organic molecules.

- Synthesis of Heterocycles: They are instrumental in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Case Study: Functional Group Interconversion

A notable application involves using triphenylphosphonium salts for functional group interconversions. For instance, they have been employed to convert alcohols to alkyl halides efficiently, showcasing their utility in synthetic pathways .

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential anticancer properties of triphenylphosphonium derivatives. A series of 1,3-oxazol-4-yltriphenylphosphonium salts were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 0.3 to 1.1 µM .

Mechanism of Action:

The mechanism behind the anticancer activity often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. The presence of specific substituents on the oxazole ring was found to enhance this activity significantly .

Biological Applications

Targeting Protein Kinases:

The compound has shown promise as a potential inhibitor of specific protein kinases involved in disease pathways. For example, modeling studies suggest that derivatives can inhibit PfCDPK4, a kinase associated with malaria-causing Plasmodium falciparum. This highlights its potential role in developing antimalarial therapies .

Inhibition Studies:

In vitro studies demonstrated that certain derivatives exhibited moderate inhibition against PfCDPK4 and PfCDPK1, indicating their potential as lead compounds for further drug development .

Data Summary

Mécanisme D'action

The mechanism of action of (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide involves its ability to interact with biological membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium moiety is known for its ability to target mitochondria, making this compound useful for delivering therapeutic agents to these organelles. The morpholine ring can also interact with various biological targets, enhancing the compound’s overall efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyltriphenylphosphonium iodide: Similar structure but lacks the morpholine ring.

Methyltriphenylphosphonium iodide: Contains a methyl group instead of the morpholine-ethyl group.

(2-Furan-2-yl-5-morpholin-4-yl-oxazol-4-yl)-triphenylphosphonium iodide: Contains a furan and oxazole ring in addition to the morpholine and triphenylphosphonium moieties.

Uniqueness

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide is unique due to the presence of both the morpholine ring and the triphenylphosphonium moiety. This combination allows for specific interactions with biological targets and enhances its potential for targeted drug delivery and other applications.

Activité Biologique

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, a phosphonium salt, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHIP

- CAS Number : 1351437-84-7

The presence of the morpholine group contributes to its biological activity, as morpholine derivatives are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and mitochondrial functions. The triphenylphosphonium moiety is known for its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cells, it may alter mitochondrial membrane potential and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have explored the anticancer potential of phosphonium salts similar to this compound. For instance, a study on 1,3-Oxazol-4-yltriphenylphosphonium salts demonstrated significant cytotoxicity against various cancer cell lines with IC values ranging from 0.3 to 1.1 μM . This suggests that modifications in the phosphonium structure can enhance its anticancer properties.

Case Study: Anticancer Efficacy

A notable study evaluated the effects of a related triphenylphosphonium compound on human leukemia cells. The results indicated that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. The morpholine group has been linked to enhanced antibacterial activity against various pathogens. For example, compounds containing morpholine have shown effectiveness against drug-resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Data Table: Antimicrobial Efficacy

Propriétés

IUPAC Name |

2-morpholin-4-ylethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NOP.HI/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUQPLUXNARPLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27INOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.